Dimethyl 3-oxodecanedioate
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Overview
Description
Dimethyl 3-oxodecanedioate is an organic compound with the molecular formula C12H20O5 It is a diester derivative of decanedioic acid, featuring a ketone functional group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-oxodecanedioate can be synthesized through several methods. One common approach involves the esterification of 3-oxodecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the malonic ester synthesis, where diethyl malonate is alkylated with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxodecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-oxodecanedioic acid.
Reduction: 3-hydroxydecanedioate.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Dimethyl 3-oxodecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl 3-oxodecanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ketone or ester groups. This can lead to the formation of various intermediates and products depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to the reactivity of the carbonyl group.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-oxooctanedioate: Similar structure but with a shorter carbon chain.
Dimethyl 3-oxobutanedioate: Even shorter carbon chain, leading to different reactivity and applications.
Uniqueness
Dimethyl 3-oxodecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the production of certain polymers and resins.
Properties
CAS No. |
54314-76-0 |
---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
dimethyl 3-oxodecanedioate |
InChI |
InChI=1S/C12H20O5/c1-16-11(14)8-6-4-3-5-7-10(13)9-12(15)17-2/h3-9H2,1-2H3 |
InChI Key |
UKTJGRDQSNRYPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
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